molecular formula C17H20N2O B164367 Remacemide CAS No. 128298-28-2

Remacemide

Número de catálogo B164367
Número CAS: 128298-28-2
Peso molecular: 268.35 g/mol
Clave InChI: YSGASDXSLKIKOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Remacemide is most commonly synthesized as the salt remacemide hydrochloride . There has been some investigation into other remacemide salts and their crystals, as different remacemide salts might taste more pleasant or have a solubility more suitable for a pediatric suspension formulation .


Molecular Structure Analysis

The molecular formula of Remacemide is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Physical And Chemical Properties Analysis

Remacemide has a molecular formula of C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .

Aplicaciones Científicas De Investigación

Huntington's Disease Research

A study by Kieburtz et al. (1996) explored the effects of remacemide on Huntington's disease. They found it well-tolerated, and it showed potential for further investigation in Huntington's patients.

Neurological Development in Nonhuman Primates

Research by Popke et al. (2001) on nonhuman primates indicated that remacemide might impair learning, suggesting its influence on cognitive and behavioral development.

Parkinson’s Disease Treatment

A study by Shoulson et al. (2001) investigated remacemide as a treatment for Parkinson's disease, indicating its safety and tolerability, with potential for symptomatic improvement.

Epilepsy Treatment

Research involving the adjustment of carbamazepine dose with remacemide by Mawer et al. (1999) highlighted remacemide's potential as an antiepileptic drug.

Anticonvulsant Properties

The study by Hu and Davies (1995) demonstrated remacemide's anticonvulsant properties, particularly its effects on NMDA receptor complexes.

Neuroprotection During Cardiopulmonary Bypass

Arrowsmith et al. (1998) conducted a study that suggested remacemide might protect against ischemic brain damage during cardiac surgery.

Effects on Genetic Epilepsy Models

Nehlig and Boehrer (2003) showed in their research that remacemide had significant effects on models of genetically determined epilepsy.

Cognitive-Behavioral Impact

Another study by Popke et al. (2001) highlighted the differential impacts of remacemide on cognitive-behavioral performance in nonhuman primates.

Epilepsy Add-On Therapy

Chadwick et al. (2002) investigated remacemide as an add-on therapy for epilepsy, noting its dose-related efficacy.

Metabolic Profile in Epilepsy Treatment

Palmer et al. (1992) explored the biological profile of remacemide's metabolites in epilepsy treatment.

Stroke Treatment

Dyker and Lees (1999) assessed remacemide's safety and tolerability in acute ischemic stroke patients.

Status Epilepticus-Induced Neuronal Damage

Halonen, Nissinen, and Pitkänen (1999) found that remacemide had a neuroprotective effect against seizure-induced neuronal damage in rats.

Coenzyme Q10 and Huntington’s Disease

A clinical trial in 2001 evaluated remacemide's impact on Huntington’s disease progression.

Antiepileptic Efficacy and Tolerability

Jones et al. (2002) studied remacemide's efficacy and tolerability as an add-on therapy in epilepsy.

Neurochemical Actions in Epilepsy

Leach et al. (1997) investigated the neurochemical actions of remacemide's metabolite in epilepsy treatment.

Clinical Applications Overview

Schachter and Tarsy (2000) provided an overview of remacemide's clinical applications and potential.

Monotherapy in Parkinson’s Disease

A randomized controlled trial in 2000 explored remacemide as monotherapy for Parkinson's disease.

Effects on Epileptiform Burst Firing

Santangeli et al. (2002) examined remacemide's differential effects on epileptiform burst firing in rat hippocampal slices.

Antiepileptic Agent Profile

Davies (1997) discussed remacemide's profile as a novel antiepileptic agent.

Brain Trauma Treatment

Smith et al. (1997) evaluated remacemide's effects on cortical lesion volume following brain trauma in rats.

Safety And Hazards

Remacemide has been found to cause dizziness and nausea . The median toxic dose of remacemide for neural impairment tests in mice is 5.6 mg/kg . Its estimated median lethal dose is about 927.3 mg/kg in mice . It has a favorable therapeutic index of 28.1 in mice .

Direcciones Futuras

Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about remacemide’s potential for treating stroke, Huntington’s, or Parkinson’s, remacemide is no longer being developed for these conditions .

Relevant Papers

  • “Remacemide for drug-resistant localization related epilepsy” - This paper found that remacemide has only a modest effect on seizures and was more likely to be withdrawn than placebo .
  • “Therapeutic Effects of Coenzyme Q10 and Remacemide in Transgenic Mouse Models of Huntington’s Disease” - This study found that oral administration of either coenzyme Q10 or remacemide significantly extended survival and delayed the development of motor deficits, weight loss, cerebral atrophy, and neuronal intranuclear inclusions in the R6/2 transgenic mouse model of HD .

Propiedades

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remacemide

CAS RN

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide
Reactant of Route 3
Remacemide
Reactant of Route 4
Remacemide
Reactant of Route 5
Remacemide
Reactant of Route 6
Remacemide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.